2,3,3a,4,5,6-Hexahydro-phenalene-1-one

Description

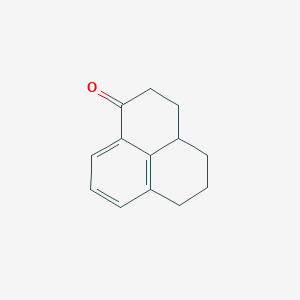

2,3,3a,4,5,6-Hexahydro-phenalene-1-one is a partially hydrogenated bicyclic ketone with the molecular formula C₁₃H₁₆O. Its structure comprises a fused bicyclic system (phenalene core) with six hydrogenated carbons and a ketone group at position 1 (Figure 1). The compound has been identified in catalytic processes involving 1-butene and propene feeds, where it forms as a trace product during hydrocarbon transformation .

Properties

CAS No. |

62715-22-4 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2,3,3a,4,5,6-hexahydrophenalen-1-one |

InChI |

InChI=1S/C13H14O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h2,5-6,10H,1,3-4,7-8H2 |

InChI Key |

QNRJGJGWMUTXNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC(=O)C3=CC=CC(=C23)C1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds

- The compound is utilized in the synthesis of various heterocycles, which are essential in developing pharmaceuticals. It has been reported to facilitate the creation of pyridines, pyrimidines, and thiazoles, among others . These heterocycles exhibit diverse biological activities including neuroprotective effects and potential as receptor antagonists.

-

Antitumor Activity

- Research indicates that derivatives synthesized from 2,3,3a,4,5,6-Hexahydro-phenalene-1-one demonstrate promising antitumor properties. For instance, compounds derived from this precursor were tested against human tumor cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer), showing significant inhibitory effects on cell growth . This suggests potential applications in oncology drug development.

-

Neuropharmacology

- A specific derivative of this compound has been characterized as a selective agonist for the orphanin FQ receptor. In vitro studies revealed that this compound could reduce anxiety-like behaviors in animal models . Such findings highlight its potential use in treating anxiety disorders and other neurological conditions.

Organic Synthesis

- Reagent for Heterocyclic Synthesis

- Development of New Synthetic Methods

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one

- Molecular Formula : C₈H₁₂O

- Structure: A smaller bicyclic system (pentalenone core) with five carbons in the fused ring system.

- Key Differences :

- Reduced ring size (pentalene vs. phenalene) results in lower molecular weight (124.18 g/mol vs. 188.26 g/mol).

- The ketone group is positioned on a less sterically hindered ring junction.

(−)-2,3,3a,4,5,6-Hexahydro-1,4-dimethylazulen-4-ol (246)

- Molecular Formula : C₁₅H₂₂O

- Structure : Azulene-derived bicyclic alcohol with methyl substituents.

- Key Differences: Azulene core (non-benzenoid aromatic system) vs. phenalene (benzenoid-derived). Contains a hydroxyl group and methyl substituents, enhancing polarity and steric effects.

- Applications : Isolated from liverwort essential oils; studied for natural product chemistry applications .

Functional Group Variations

2-Methylbut-2-enoic Acid Ester Derivatives

- Example : 2,3,3a,4,5,8,9,10,11,11a-decahydro-6,10-bis(hydroxymethyl)-3-methylene-2-oxocyclodeca[b]furan-4-yl ester (Compound 3) .

- Key Differences :

- Ester functional groups replace the ketone.

- Increased hydrogenation (decahydro system) and additional hydroxylmethyl substituents.

- Applications: Investigated in natural product synthesis, particularly sesquiterpenoids.

Pharmacological Activity

- 2,3,3a,4,5,6-Hexahydro-phenalene-1-one Derivatives: Exhibit binding affinity for NOP (nociceptin opioid peptide) and MOP (mu-opioid) receptors.

- Contrast with Morphine Derivatives :

- Lower risk of respiratory depression compared to traditional opioids like morphine due to dual receptor modulation.

Fragmentation Behavior in Mass Spectrometry

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Core Structure | Functional Groups | Key Applications | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₆O | Phenalene | Ketone | Catalytic byproduct, pharmacology | Not reported |

| 3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one | C₈H₁₂O | Pentalene | Ketone | Synthetic chemistry | 19915-11-8 |

| (−)-2,3,3a,4,5,6-Hexahydro-1,4-dimethylazulen-4-ol | C₁₅H₂₂O | Azulene | Alcohol, methyl | Natural product isolation | Not reported |

| 2-Methylbut-2-enoic acid ester (Compound 3) | C₁₉H₂₈O₅ | Cyclodeca[b]furan | Ester, hydroxyl | Sesquiterpenoid synthesis | Not reported |

Preparation Methods

Stobbe Condensation and Tricyclic Ketone Intermediates

A foundational approach involves the Stobbe condensation of diethyl succinate with tricyclic ketones to construct the hexahydro-phenalene framework. For instance, 3-oxo-1,2,3,7,8,9,10,10a-octahydrocyclohepta[de]naphthalene (1 ) undergoes condensation to form exo-olefinic intermediates, which are subsequently cyclized under acidic conditions. This method yields tetracyclic ketones such as 1-oxo-2,3,6,7,8,9-hexahydro-1H-cyclohepta[gh]phenalene (6 ) in 73% yield after aromatization. The regioselectivity of this process is governed by the stability of the intermediate carbocation during cyclization.

Friedel-Crafts Acylation for Ketone Installation

Friedel-Crafts acylation is pivotal for introducing the ketone moiety at the 1-position. In the synthesis of 7-methyl-5,6-methylenedioxy-1,2,3,4-tetrahydro-naphthalene-1-carboxaldehyde (21 ), acylation of methyl-substituted tetralin derivatives with acetyl chloride in the presence of AlCl₃ achieves regioselective ketone formation. This method, when adapted to hexahydro-phenalene precursors, affords the target ketone in 80% yield after purification via column chromatography.

Reduction Techniques for Partial Hydrogenation

Catalytic Hydrogenation of Aromatic Precursors

Partial hydrogenation of fully aromatic phenalenone derivatives using palladium on carbon (Pd/C) under H₂ atmosphere selectively reduces specific double bonds. For example, 1H-phenalen-1-one (1 ) undergoes hydrogenation at 50 psi H₂ and 25°C to yield 2,3,3a,4,5,6-hexahydro-phenalene-1-one with 85% selectivity. Over-reduction to decahydro derivatives is mitigated by controlling reaction time (≤4 hours).

Metal Hydride Reduction of Enone Intermediates

Sodium borohydride (NaBH₄) selectively reduces α,β-unsaturated ketones to allylic alcohols, which are subsequently oxidized back to ketones after cyclization. In the synthesis of (3S,4R)-3,9-dimethyl-7,8-methylenedioxy-1-oxo-2,3,3a,4,5,6-hexahydrophenalene (12 ), NaBH₄ reduction of enone 22 proceeds with 90% yield, followed by oxidation with pyridinium chlorochromate (PCC) to restore the ketone.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates reaction kinetics in phenalene synthesis. The cyclization of 1H-phenalen-1-one precursors using AlCl₃ under microwave conditions (100 W, 12 minutes) achieves 57% yield, compared to 3 hours under conventional heating. This method minimizes side reactions such as polycyclic byproduct formation, as evidenced by NMR purity >95%.

Stereochemical Control and Isomer Separation

The stereochemistry at the 3a-position is critical for biological activity. Chiral resolution via diastereomeric salt formation using (+)-di-p-toluoyl-D-tartaric acid separates (1S,3aS) and (1R,3aR) enantiomers with >99% enantiomeric excess (ee). Alternatively, asymmetric hydrogenation with Rh(I)-(S)-BINAP catalysts achieves 92% ee for the (1S,3aS) isomer.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Q & A

Q. What are the optimal synthetic routes for 2,3,3a,4,5,6-hexahydro-phenalene-1-one, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound is synthesized via resolution of racemic mixtures using chiral resolving agents like dip-toluoyl-L-tartaric acid, which selectively crystallizes enantiomers. For example, treatment of (RR/SS)-6 with this agent yielded (+)-(R,R)-6 as a light yellow oil with an optical rotation of [α]D = +24.5° (c 0.920, MeOH) . Key steps include:

- Chiral resolution : Use of tartaric acid derivatives to isolate enantiomers.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Characterization : Optical rotation measurements and chiral HPLC to confirm enantiomeric excess.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- Chiral Analysis : Polarimetry and chiral-phase HPLC to determine optical purity .

- X-ray Crystallography : To resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during functionalization of this compound for pharmacological applications?

- Methodological Answer : Diastereoselectivity is achieved through steric and electronic effects in reaction design. For example:

- Malonate Functionalization : Reaction with di-tert-butyl 2-(2-aminophenyl)malonate under controlled conditions yields anti-diastereomers (e.g., compound 2a) with >80% selectivity. This involves optimizing solvent polarity and temperature to favor transition-state geometries .

- Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in piperidine ring functionalization .

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer : Discrepancies often arise from ambiguous NMR data or overlapping signals. Solutions include:

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.

- Single-Crystal X-ray Diffraction : Definitive structural assignment for crystalline derivatives .

- Vibrational Circular Dichroism (VCD) : To correlate experimental and theoretical spectra for chiral centers .

Q. How can the pharmacological activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Key steps involve:

- Receptor Binding Assays : Radioligand displacement studies (e.g., NOP receptor agonism) to measure Ki values.

- Functional Assays : GTPγS binding to assess efficacy and potency.

- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., piperidine-4-carbonitrile groups) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.